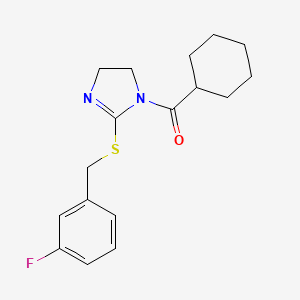

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851864-73-8

Cat. No.: VC4167932

Molecular Formula: C17H21FN2OS

Molecular Weight: 320.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851864-73-8 |

|---|---|

| Molecular Formula | C17H21FN2OS |

| Molecular Weight | 320.43 |

| IUPAC Name | cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2 |

| Standard InChI Key | SUEKLNWJVKEFGF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |

Introduction

Synthesis

While specific synthesis details for this compound are unavailable, general methods for similar structures involve:

-

Imidazole Formation:

-

Condensation of diaminomethane derivatives with aldehydes or ketones under acidic or basic conditions.

-

-

Thioether Formation:

-

Reaction of thiols (e.g., 3-fluorobenzylthiol) with alkyl halides or epoxides in the presence of a base.

-

-

Ketone Attachment:

-

Introduction of the methanone group via Friedel-Crafts acylation or coupling reactions involving acid chlorides.

-

A multi-step synthesis would likely involve purification steps such as recrystallization or chromatography to ensure product purity.

Pharmaceutical Research

-

The imidazole ring is commonly found in drugs targeting enzymes like cytochrome P450, histamine receptors, or nitric oxide synthase.

-

The fluorobenzyl group can enhance membrane permeability and metabolic stability, making it suitable for drug development.

Biological Activity

-

Compounds with similar structures have demonstrated:

-

Anti-inflammatory properties via inhibition of enzymes like 5-lipoxygenase.

-

Anticancer activity by inducing apoptosis in tumor cells.

-

Antimicrobial effects due to interaction with bacterial enzymes.

-

Molecular Docking Studies

-

The compound’s functional groups suggest potential as a ligand in molecular docking studies to predict binding affinity with biological targets.

Spectroscopic Techniques

To confirm the structure of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:

-

NMR Spectroscopy:

-

-NMR: Identifies hydrogen environments (e.g., aromatic protons from fluorobenzyl group).

-

-NMR: Confirms carbon skeleton (e.g., ketone carbon at ~200 ppm).

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups (e.g., C=O stretch at ~1700 cm).

-

Chromatographic Techniques

-

High-performance liquid chromatography (HPLC) ensures purity and monitors reaction progress during synthesis.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H19FN2OS |

| Functional Groups | Cyclohexyl, fluorobenzyl, thioether, imidazole, ketone |

| Molecular Weight | ~294 g/mol |

| Potential Applications | Anti-inflammatory, anticancer, antimicrobial |

| Analytical Methods | NMR, MS, IR, HPLC |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume